molecular formula C20H16N2O4 B11052162 1-[5-(1,3-benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

1-[5-(1,3-benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone

Cat. No.: B11052162
M. Wt: 348.4 g/mol
InChI Key: XPGTXBNXHHXKMX-UHFFFAOYSA-N
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Description

1-[5-(1,3-benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone is a complex organic compound that features a unique combination of benzodioxole, benzofuran, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(1,3-benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole and benzofuran intermediates, followed by their coupling with a pyrazole derivative. The final step involves the formation of the ethanone moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[5-(1,3-benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-[5-(1,3-benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[5-(1,3-benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(1,3-benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone is unique due to its combination of benzodioxole, benzofuran, and pyrazole moieties. This structural complexity imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C20H16N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)-5-(1-benzofuran-2-yl)-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C20H16N2O4/c1-12(23)22-16(13-6-7-18-20(8-13)25-11-24-18)10-15(21-22)19-9-14-4-2-3-5-17(14)26-19/h2-9,16H,10-11H2,1H3

InChI Key

XPGTXBNXHHXKMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC3=CC=CC=C3O2)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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